3-(1-Ethoxyethoxy)-2-methylpropanal
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Overview
Description
3-(1-Ethoxyethoxy)-2-methylpropanal is an organic compound with the molecular formula C9H18O3 It is a derivative of butanal, characterized by the presence of an ethoxyethoxy group and a methyl group attached to the propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)-2-methylpropanal typically involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is carried out in an ice-salt bath to maintain the temperature between 5°C and 10°C. After the addition of propargyl alcohol, the mixture is stirred at 0°C and quenched with a saturated solution of potassium carbonate. The resulting mixture is dried, filtered, and the excess ethyl vinyl ether is removed under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxyethoxy)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Ethoxyethoxy)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Ethoxyethoxy)-2-methylpropanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxyethoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethoxyethoxy)-2-methyl-1-butanol
- 1-(1-Ethoxyethoxy)-3-methylbutane
- 1,2,3-Tris(1-ethoxyethoxy)propane
Uniqueness
3-(1-Ethoxyethoxy)-2-methylpropanal is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
111865-85-1 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(1-ethoxyethoxy)-2-methylpropanal |
InChI |
InChI=1S/C8H16O3/c1-4-10-8(3)11-6-7(2)5-9/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
HOZCPOOSBRROPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC(C)C=O |
Origin of Product |
United States |
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